5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid
Description
Historical Context of Furoic Acid Derivatives in Organic Chemistry
Furoic acid derivatives have played a pivotal role in organic chemistry since their discovery. The foundational compound, 2-furoic acid, was first isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid. This discovery marked the birth of furan chemistry, which expanded with the characterization of furfural in 1821 and later synthetic advancements. Furoic acids gained prominence as versatile intermediates for pharmaceuticals, agrochemicals, and polymers due to their aromatic stability and functionalizability. The introduction of halogenated and fluorinated substituents, such as in 5-[2-chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid, represents a modern evolution aimed at enhancing electronic and steric properties for targeted applications.
Structural Significance of Halogen and Trifluoromethyl Substituents
The molecular architecture of this compound (C₁₂H₆ClF₃O₄, MW 306.62) features two critical substituents:
- Chlorine atom : Positioned ortho to the phenoxy linkage, this halogen exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and increasing electrophilicity at reactive sites.
- Trifluoromethyl group : At the meta position, the -CF₃ group combines inductive (-I) and resonance effects. While primarily electron-withdrawing, computational studies reveal partial π-electron donation in conjugated systems, which stabilizes charge distribution in intermediates.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆ClF₃O₄ |
| Molecular Weight | 306.62 g/mol |
| CAS Registry Number | 1160264-57-2 |
The chlorine and trifluoromethyl groups synergistically enhance the compound’s lipophilicity and metabolic stability, making it valuable in drug design. For instance, the -CF₃ group’s steric bulk and electronegativity impede enzymatic degradation, while the chlorine atom directs regioselective reactions in further derivatizations.
This structural configuration enables unique reactivity patterns. The electron-deficient furan core participates in Diels-Alder reactions, while the carboxylic acid moiety allows for salt formation or esterification, broadening synthetic utility. Such features underscore the compound’s role as a scaffold in developing bioactive molecules and specialty polymers.
Properties
IUPAC Name |
5-[2-chloro-3-(trifluoromethyl)phenoxy]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O4/c13-10-6(12(14,15)16)2-1-3-7(10)19-9-5-4-8(20-9)11(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBBEDOGDOMTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(O2)C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178764 | |
| Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-57-2 | |
| Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-3-(trifluoromethyl)phenol and 2-furoic acid.
Esterification: The phenol is esterified with 2-furoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Agricultural Chemistry
Pesticide Development
5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid is primarily recognized for its potential as an active ingredient in pesticide formulations. The compound's structural characteristics enable it to function effectively as both an herbicide and an insecticide. Research indicates that derivatives of this compound exhibit significant herbicidal activity against various weed species, making it a candidate for developing new herbicides aimed at improving crop yields while minimizing environmental impact .
Case Study: Herbicidal Activity
A study published in agricultural journals demonstrated that formulations containing this compound showed enhanced efficacy in controlling resistant weed species compared to traditional herbicides. The research highlighted the importance of the trifluoromethyl group in enhancing biological activity, which is critical for developing more effective agricultural chemicals .
Medicinal Chemistry
Pharmaceutical Applications
The compound's unique structure also makes it a subject of interest in medicinal chemistry. Its potential as a therapeutic agent has been explored, particularly in the context of anti-inflammatory and analgesic properties. Preliminary studies suggest that compounds with similar furoic acid structures can inhibit certain inflammatory pathways, indicating a potential for further development into pharmaceuticals targeting inflammatory diseases .
Case Study: Anti-inflammatory Properties
In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This finding suggests that further research could lead to the development of new anti-inflammatory drugs based on this compound .
Mechanism of Action
The mechanism of action of 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors through halogen bonding and other non-covalent interactions, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
Key Observations :
Functional Group Variants
Key Observations :
- Ester Derivatives : Fluoroglycofen-ethyl demonstrates that esterification of carboxylic acid groups enhances lipid solubility, improving herbicidal activity through better membrane penetration .
- Halogen Substitution : Replacing chlorine with fluorine (e.g., 3-F in ) may alter electron distribution and metabolic stability .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group increases hydrophobicity (higher LogP), while the carboxylic acid enhances polarity, creating a balance suitable for both agrochemical and pharmaceutical applications .
Biological Activity
5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.
- Molecular Formula : C₁₂H₆ClF₃O₄
- Molecular Weight : 306.63 g/mol
- Structural Characteristics : The compound features a chloro group and a trifluoromethyl group attached to a phenoxy ring, which enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The trifluoromethyl group increases the compound's affinity for various enzymes, potentially modulating their activity.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .
In Vitro Studies
- Antimicrobial Activity : In a study evaluating various furoic acid derivatives, this compound exhibited significant antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .
- Cancer Cell Line Evaluation : The compound was tested on various cancer cell lines, including breast and colon cancer. It showed cytotoxic effects with an IC50 value of approximately 20 µM in MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .
Case Studies
- Case Study 1 : A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of novel antitubercular agents. It demonstrated efficacy against Mycobacterium tuberculosis, with specific activity linked to its ability to inhibit key metabolic pathways in the bacteria .
- Case Study 2 : In another investigation focused on metabolic disorders, this compound was shown to improve insulin sensitivity in diabetic mouse models. The results indicated that it could enhance PPARγ activation, leading to improved glucose uptake and reduced inflammation in adipose tissues .
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Antimicrobial | Bacterial strains | MIC = 50 µg/mL |
| Cytotoxicity | MCF-7 cells | IC50 = 20 µM |
| Antitubercular | Mycobacterium tuberculosis | Significant inhibition observed |
| Insulin Sensitivity | Diabetic mice | Enhanced glucose uptake |
Q & A
Q. What theoretical frameworks guide the design of environmentally sustainable synthesis routes?
- Methodological Answer :
- Green Chemistry Principles : Apply atom economy metrics and E-factor calculations to minimize waste .
- Life Cycle Assessment (LCA) : Evaluate energy use and emissions across synthetic steps to prioritize eco-friendly alternatives .
- Catalytic Design : Use bio-derived catalysts (e.g., immobilized lipases) to replace toxic reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
